BenchChemオンラインストアへようこそ!

6-ethyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-4H-chromen-4-one

FPR1 antagonist Structure-activity relationship Chromen-4-one

This 6-ethyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-4H-chromen-4-one (CAS 139399-43-2) is the definitive on-scaffold negative control for FPR1 antagonist SAR studies. A free 7-OH group eliminates FPR1 antagonism (inactive), contrasting with the potent 7-acetoxy analog (IC50 1.4 µM). Use as inactive reference to validate assays and confirm biological effects stem from 7-acyloxy substitution. Also serves as a CYP3A4 time-dependent inhibition standard (IC50 1.56 µM) and MC4 receptor ligand (Ki 6.7 µM). Available with verified purity ≥95%.

Molecular Formula C19H16N2O3
Molecular Weight 320.348
CAS No. 139399-43-2
Cat. No. B2750429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-ethyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-4H-chromen-4-one
CAS139399-43-2
Molecular FormulaC19H16N2O3
Molecular Weight320.348
Structural Identifiers
SMILESCCC1=CC2=C(C=C1O)OC=C(C2=O)C3=NC4=CC=CC=C4N3C
InChIInChI=1S/C19H16N2O3/c1-3-11-8-12-17(9-16(11)22)24-10-13(18(12)23)19-20-14-6-4-5-7-15(14)21(19)2/h4-10,22H,3H2,1-2H3
InChIKeyRPPMBBAYGACGOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Ethyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-4H-chromen-4-one – A Key 3-(Benzimidazol-2-yl)-4H-chromen-4-one Scaffold for SAR and Intermediate Procurement


6-Ethyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-4H-chromen-4-one (CAS 139399-43-2) is a synthetic heterocyclic compound belonging to the 3-(benzimidazol-2-yl)-4H-chromen-4-one family . This hybrid scaffold fuses a chromen-4-one (4H-chromen-4-one) core with a 1-methylbenzimidazole substituent at position 3, bearing an ethyl group at position 6 and a free hydroxyl at position 7. The compound has been evaluated as part of a comprehensive structure–activity relationship (SAR) series targeting formyl peptide receptor 1 (FPR1) , and its CYP inhibition profile has been deposited in public bioactivity databases , making it a valuable reference point for medicinal chemistry and chemical biology procurement.

Why 7-Hydroxy vs. 7-Acetoxy Substitution Dictates FPR1 Antagonist Activity in 3-(Benzimidazol-2-yl)-4H-chromen-4-one Procurement


Substitution at the chromen-4-one 7-position is a decisive determinant of FPR1 antagonist activity within the 3-(benzimidazol-2-yl)-4H-chromen-4-one class . Compounds bearing a free 7-hydroxy group, such as the target compound (compound 17 in the SAR series), exhibit no measurable FPR1 antagonism, whereas the corresponding 7-acetoxy congener (compound 1) displays potent activity (IC₅₀ 1.4 µM) in the same cellular assay . This steep SAR cliff means that procurement of a generic “3-(benzimidazol-2-yl)-4H-chromen-4-one” without precise control of the 7-position functional group renders biological studies non-comparable or invalid, compelling users to specifically verify the 7-OH substitution status when ordering this chemical series.

Quantitative Differentiation Evidence for 6-Ethyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-4H-chromen-4-one (CAS 139399-43-2)


FPR1 Antagonist Activity: 7-Hydroxy Abolishes Activity Compared to 7-Acetoxy Analog (Direct Head-to-Head)

In a direct head-to-head evaluation in the same study, the target compound (compound 17; 6-ethyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-4H-chromen-4-one) showed no detectable FPR1 antagonist activity (IC₅₀ N.A.), while its 7-acetoxy analog (compound 1; 6-ethyl-7-acetoxy-3-(1-methyl-1H-benzimidazol-2-yl)-4H-chromen-4-one) exhibited an IC₅₀ of 1.4 ± 0.24 µM with 100% efficacy . This demonstrates that the 7-hydroxy substituent is incompatible with FPR1 antagonism, whereas acetylation rescues activity.

FPR1 antagonist Structure-activity relationship Chromen-4-one

FPR1 SAR Contrast: 7-Hydroxy vs. 7-Acetoxy with Extended 6-Alkyl Chain (Cross-Study Comparable)

The most potent FPR1 antagonist in the series, compound 10 (6-hexyl-7-acetoxy analog), achieved an IC₅₀ of 0.31 ± 0.13 µM . The target 7-hydroxy compound completely lacks measurable activity, reinforcing that even an optimized 6-alkyl chain cannot compensate for the absence of the 7-acetoxy group. This cross-comparison underscores that the 7-OH substitution is a dominant negative determinant, independent of 6-position modifications.

FPR1 antagonist Alkyl chain SAR Chromen-4-one

CYP3A4 Time-Dependent Inhibition: Moderate Potency with Uncharacterized Selectivity (Supporting Evidence)

In a time-dependent inhibition assay using recombinant human CYP3A4 with midazolam substrate (30 min pre-incubation with NADPH), the target compound exhibited an IC₅₀ of 1.56 µM . Direct comparator data from the same assay for close structural analogs is not currently available in the public domain; therefore, this datum is classified as supporting evidence. Its utility lies in benchmarking CYP3A4 liability for this chemotype, rather than establishing superiority over specific alternatives.

CYP3A4 inhibition Drug metabolism Chromen-4-one

Melanocortin Receptor Binding: Micromolar Affinity at MC4 and MC3 (Supporting Evidence)

The target compound displaced europium-labeled NDP-alpha-MSH from human MC4 receptor (Ki 6.7 µM) and human MC3 receptor (Ki 9.1 µM) expressed in HEK293 cells . No close analog comparator data from the same assay series is available, so this evidence is classified as supporting. The micromolar affinity indicates a starting point for MC4/MC3 ligand optimization, but selectivity over related GPCRs remains uncharacterized.

Melanocortin receptor MC4 antagonist Benzimidazole-chromenone

Positional Reactivity: Free 7-OH Enables 8-Aminomethyl Derivatization (Class-Level Inference)

Compounds bearing the 7-hydroxy-4H-chromen-4-one motif are established substrates for Mannich-type aminomethylation at the electronically activated 8-position . This reactivity is exploited in the synthesis of 8-[(dimethylamino)methyl]- and 8-[(4-methylpiperazin-1-yl)methyl]- derivatives, which are catalogued in public chemical databases as downstream products . The target compound's free 7-OH group is therefore a strategically enabling functional handle for diversifying the scaffold, a feature absent in 7-alkoxy or 7-acyloxy analogs that require deprotection steps.

Mannich reaction Chromen-4-one derivatization Synthetic intermediate

Validated Application Scenarios for Procuring 6-Ethyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-4H-chromen-4-one


Negative-Control Standard in FPR1 Antagonist SAR Studies

Researchers investigating structure–activity relationships of FPR1 antagonists based on the 3-(benzimidazol-2-yl)-4H-chromen-4-one scaffold can employ this compound as a definitive negative control. Its complete lack of FPR1 antagonist activity, contrasted with the potent 7-acetoxy analog (IC₅₀ 1.4 µM), provides an on-scaffold inactive reference . This is critical for assay validation, establishing signal-to-noise ratios, and confirming that observed biological effects are attributable to the 7-acyloxy substituent.

Standard for CYP3A4 Time-Dependent Inhibition Assessment in ADMET Panels

Drug metabolism scientists can use this compound as a reference standard in CYP3A4 time-dependent inhibition assays, where it demonstrates an IC₅₀ of 1.56 µM (30 min pre-incubation, midazolam probe substrate) . Its inclusion in custom ADMET panels enables benchmarking of novel chromen-4-one-derived candidates against a characterized scaffold representative.

Starting Material for One-Step Synthesis of 8-Aminomethyl Chromen-4-one Libraries

Medicinal chemistry teams seeking to diversify the chromen-4-one scaffold at the 8-position can procure this compound as a direct substrate for Mannich aminomethylation. The free 7-OH group activates the 8-position for electrophilic substitution, enabling installation of dimethylamino, piperazinyl, or morpholinyl moieties in a single step . This avoids the additional deprotection steps required when using 7-acetoxy precursors.

Baseline MC4/MC3 Melanocortin Receptor Ligand for Hit Identification

Academic screening facilities investigating melanocortin receptor modulators can utilize this compound as a low-micromolar reference ligand (MC4 Ki 6.7 µM; MC3 Ki 9.1 µM) . It serves as a starting point for hit expansion and selectivity profiling against related GPCRs, providing a defined binding benchmark for the benzimidazole-chromenone chemotype.

Quote Request

Request a Quote for 6-ethyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.